molecular formula C18H18ClN3O3S B2456843 TAT-ENA-80bfd3e5-45 CAS No. 1018146-76-3

TAT-ENA-80bfd3e5-45

Cat. No.: B2456843
CAS No.: 1018146-76-3
M. Wt: 391.87
InChI Key: DKNPWKKVOUSDJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TAT-ENA-80bfd3e5-45 is a chemical compound with the molecular formula C18H18ClN3O3S and a molecular weight of 391.87 .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results.

Scientific Research Applications

Cellular Uptake and Translocation

A study by Vivès, Brodin, and Lebleu (1997) highlighted the ability of a truncated HIV-1 Tat protein to translocate through the plasma membrane and accumulate in the cell nucleus. This characteristic makes the Tat protein and its derivatives useful for intracellular delivery of various non-permeant drugs, including antisense oligonucleotides and pharmacological peptides, showcasing their potential as vectors for drug delivery and gene therapy applications (Vivès, Brodin, & Lebleu, 1997).

Protein Export Pathway in Bacteria

Research by Stanley, Findlay, Berks, and Palmer (2001) on Escherichia coli strains revealed that disruptions in the Tat-dependent protein export pathway result in pleiotropic defects in the cell envelope. This finding underscores the Tat system's importance in bacterial physiology and its potential as a target for developing antibiotics (Stanley, Findlay, Berks, & Palmer, 2001).

Tat Protein for Cellular Delivery and Transactivation

Frankel and Pabo (1988) discovered that the Tat protein from HIV-1 can be taken up by cells in tissue culture, leading to the trans-activation of the viral promoter. This finding opens up possibilities for using Tat protein in cellular delivery systems for therapeutic purposes, including the activation of specific genes within cells (Frankel & Pabo, 1988).

Drug Delivery Systems

Guo et al. (2018) developed an acid-active tumor targeting nanoplatform utilizing the Tat peptide, demonstrating its use in enhancing cell penetration and targeted delivery of anticancer drugs. This study exemplifies the application of Tat derivatives in creating more effective and targeted drug delivery systems (Guo et al., 2018).

Gene Expression and Replication

The trans-activator gene of HTLV-III (tat-III), which shares similarities with the Tat protein, has been found essential for virus expression and replication, highlighting the critical role of Tat-like proteins in the life cycle of viruses and their potential as targets for antiviral therapies (Fisher et al., 1986).

Safety and Hazards

The specific safety and hazards associated with TAT-ENA-80bfd3e5-45 are not detailed in the search results.

Future Directions

The future directions for research involving TAT-ENA-80bfd3e5-45 are not explicitly detailed in the search results .

Mechanism of Action

Target of Action

TAT-ENA-80bfd3e5-45 is a potent inhibitor that primarily targets the SARS-CoV-2 main protease . This protease plays a crucial role in the life cycle of the virus, making it an attractive target for therapeutic intervention.

Mode of Action

The compound interacts with the SARS-CoV-2 main protease by forming a complex . The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Analysis

Biochemical Properties

TAT-ENA-80bfd3e5-45 has been found in complex with the SARS-CoV-2 main protease This suggests that it may interact with this enzyme, potentially influencing its activity

Cellular Effects

Given its association with the SARS-CoV-2 main protease, it may influence cellular processes related to viral protein processing

Molecular Mechanism

It is known to form a complex with the SARS-CoV-2 main protease , suggesting a potential role in the inhibition or activation of this enzyme

Properties

IUPAC Name

N-[3-[2-(2-chloroacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S/c1-26(24,25)21-15-9-5-8-14(10-15)16-11-17(13-6-3-2-4-7-13)22(20-16)18(23)12-19/h2-10,17,21H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNPWKKVOUSDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.